![molecular formula C11H9BrF2O B2474788 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one CAS No. 2344679-37-2](/img/structure/B2474788.png)

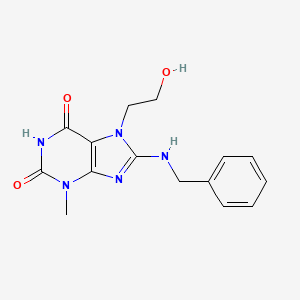

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

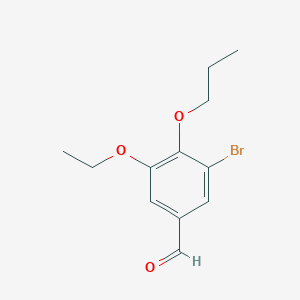

3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the benzoannulene family, which is known for its diverse biological and chemical properties.

Applications De Recherche Scientifique

Synthesis of Polycyclic Compounds

Research has shown that derivatives of 3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one can be used in the synthesis of various polycyclic compounds. For instance, the synthesis of polycyclic compounds based on 1,6-methano[10] annulene has been explored using palladium as a catalyst, and structures were confirmed using NMR, IR, and MS techniques (Zuo Sheng-li, 2010).

Crystal Structure and Spectral Characterization

The crystal structure and spectral characterization of derivatives like (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7] annulene have been studied. These studies involve methods like NMR, FT-IR spectroscopy, and X-ray diffraction, providing insight into the molecular structure and electronic properties of such compounds (Y. Edder et al., 2019).

Synthesis of Heteroanellated Compounds

Reactions of similar compounds have been used for synthesizing 3,4-heteroanellated 1,6-methano[10]annulenes. These syntheses involve reactions with dinucleophiles, resulting in compounds containing various heterocyclic rings like thiophene, pyrazole, pyrimidine, and thiazepine (R. Neidlein & G. Schröder, 1992).

Synthesis of Bridged Benzodiazepines

Research also indicates the potential of these compounds in the synthesis of bridged benzodiazepines. This involves the bromination of related compounds and their reaction with amines and hydrazine derivatives to give dihydro and tetrahydro analogues of bridged 14π annulenes (J. M. Mellor & R. Pathirana, 1984).

Synthesis of Thiazolidinones

Another application is in the synthesis of newer thiazolidinones, as demonstrated by the 1,3-cyclocondensation of thioglycolic acid with substituted methanimines derived from benzo[7]annulen derivatives (V. Peesapati & S. Bathini, 2009).

Macrocyclic Ring Synthesis

These compounds have also been used in the synthesis of macrocyclic rings, such as from the Wittig reaction of dialdehyde with bisphosphorane and diamine, yielding annelated products (H. Saikachi et al., 1971).

Rearrangement of Radical Anions

The rearrangement products of radical anions of 1,6-methano[10]-annulene and its derivatives, which include compounds like this compound, have been studied. This research provides insights into the stability and reactivity of these anions (F. Gerson et al., 1979).

Electronic Properties and Reactivity

Studies on dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene, related to this compound, have been conducted to understand their electronic properties, packing structures, and reactivity in the solid state (T. Nishinaga et al., 2002).

Propriétés

IUPAC Name |

3-bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF2O/c12-8-4-3-7-2-1-5-11(13,14)10(15)9(7)6-8/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPPPTRHYHNVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Br)C(=O)C(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2474705.png)

![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2474713.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2474714.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2474715.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2474718.png)

![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)

![6-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2474725.png)

![7-Oxa-5-azaspiro[3.4]octane-2,6-dione](/img/structure/B2474727.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2474728.png)